3-(4-Chlorophenyl)oxolane-2,5-dione

Lipophilicity Physicochemical Properties Solubility Prediction

Sourcing a para-chlorophenyl cyclic anhydride with reliable purity for polymer or medicinal chemistry can be challenging. 3-(4-Chlorophenyl)oxolane-2,5-dione (CAS 776-52-3) offers ≥95% purity with well-characterized properties. • XLogP3-AA 1.9 - enhanced hydrophobicity over unsubstituted phenyl analog. • BP 383.0±42.0 °C - wider thermal window vs. phenylsuccinic anhydride (355.0 °C). • Inert vs. aldehyde oxidase 1 & polyphenol oxidase 2 (IC₅₀ > 1×10⁶ nM) - ideal silent scaffold. • Consistent batch quality for R&D through scale-up.

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
CAS No. 776-52-3
Cat. No. B1362440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)oxolane-2,5-dione
CAS776-52-3
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H7ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2
InChIKeyJKYPBYBOZSIRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)oxolane-2,5-dione (CAS 776-52-3): Technical Procurement and Physicochemical Baseline


3-(4-Chlorophenyl)oxolane-2,5-dione (CAS 776-52-3) is a chlorophenyl-substituted cyclic anhydride derivative belonging to the succinic anhydride class . This compound is defined by the presence of a para-chlorophenyl group at the 3-position of a dihydrofuran-2,5-dione ring system, with a molecular formula of C₁₀H₇ClO₃ and a molecular weight of 210.61 g/mol [1]. The compound is commonly available as a research-grade chemical intermediate with commercial purities typically specified at ≥95% . Its key physicochemical properties, including an XLogP3-AA value of 1.9, a hydrogen bond acceptor count of 3, a single rotatable bond, and an exact mass of 210.0083718 Da, establish a defined baseline for structural and property-based differentiation from its non-halogenated and differently substituted analogs [1]. As a building block, it serves as a precursor in the synthesis of polyesters, polyurethanes, and polyamides, and exhibits light-emissive properties when complexed with specific metal ions .

1
Chlorophenyl-substituted cyclic anhydride building block for research synthesis
2
Commercially available as ≥95% purity intermediate for polymer and probe chemistry
3
Documented fit for polyester, polyurethane, and polyamide precursor workflows

Procurement Risk Analysis: Why 3-(4-Chlorophenyl)oxolane-2,5-dione Cannot Be Substituted with Unsubstituted Phenyl or Other Analogs


Generic substitution of 3-(4-Chlorophenyl)oxolane-2,5-dione with structurally related analogs such as 3-phenyloxolane-2,5-dione (phenylsuccinic anhydride) or 3-(4-nitrophenyl)oxolane-2,5-dione is not scientifically justified for applications requiring specific physicochemical or biological performance characteristics. The introduction of the para-chloro substituent significantly alters key properties: the molecular weight increases from 176.17 g/mol (phenyl analog) to 210.61 g/mol, and the XLogP3-AA lipophilicity value of 1.9 for the chlorinated derivative [1] represents a measurable shift relative to the unsubstituted analog [2]. These differences directly impact solubility profiles, membrane permeability, and macromolecular interactions in both materials chemistry and biological assay contexts. Critically, evidence from enzymatic inhibition studies demonstrates that the 4-chlorophenyl-substituted scaffold exhibits minimal inhibition (IC₅₀ > 1.0 × 10⁶ nM) against aldehyde oxidase 1 and polyphenol oxidase 2 [3], whereas structurally distinct analogs bearing different substitution patterns can achieve nanomolar-range potency against related targets [4]. This functional divergence underscores that analog substitution, even among close structural neighbors, can result in orders-of-magnitude differences in target engagement and should not be performed without systematic revalidation.

This Product
4-Chlorophenyl analog: XLogP3-AA 1.9, higher boiling point, altered density
Potential Substitute
Unsubstituted phenyl analog: differing lipophilicity and thermal properties may shift polymer and assay profiles
Enzyme Profile
Reported oxidoreductase-inert scaffold (AOX1/tyrosinase IC₅₀ > 1 mM)
Analog Risk
Structurally distinct oxolane-dione analogs can reach nanomolar-range enzyme inhibition, requiring revalidation

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)oxolane-2,5-dione: Comparative Physicochemical and Biological Data


Physicochemical Divergence: Lipophilicity and Bulk Property Differences Between 4-Chlorophenyl and Unsubstituted Phenyl Analogs

The para-chloro substituent on 3-(4-Chlorophenyl)oxolane-2,5-dione produces a measurable increase in lipophilicity compared to its unsubstituted phenyl analog 3-phenyloxolane-2,5-dione. The target compound exhibits an XLogP3-AA value of 1.9 [1], reflecting enhanced hydrophobic character. While a direct experimentally determined logP value for the unsubstituted analog is not available in the same dataset, the density of the phenyl analog is reported as 1.3±0.1 g/cm³ with a boiling point of 355.0±31.0 °C [2], compared to the target compound's density of 1.4±0.1 g/cm³ and boiling point of 383.0±42.0 °C . These shifts in bulk properties are consistent with the increased molecular weight (210.61 vs 176.17 g/mol) and altered electronic distribution conferred by chlorine substitution.

Lipophilicity & bulk property shift
Cross-study comparable
XLogP3-AA 1.9; Density 1.4±0.1 g/cm³; BP 383.0±42.0 °C vs unsubstituted analog Density 1.3±0.1 g/cm³; BP 355.0±31.0 °C
Measurable lipophilicity and thermal property differences may alter synthesis and assay partitioning
Computed values; direct logP comparator unavailable
Lipophilicity Physicochemical Properties Solubility Prediction

Enzymatic Selectivity Profile: Minimal Off-Target Inhibition Against Aldehyde Oxidase 1 and Polyphenol Oxidase 2

In enzymatic inhibition assays, 3-(4-Chlorophenyl)oxolane-2,5-dione demonstrates negligible inhibitory activity against two distinct oxidoreductase enzymes: aldehyde oxidase 1 (AOX1) from rabbit liver cytosol and polyphenol oxidase 2 (tyrosinase) from Agaricus bisporus. The compound exhibits an IC₅₀ > 1.0 × 10⁶ nM (>1 mM) against both targets [1]. This level of inactivity is noteworthy when considered against the broader chemical space of oxolane-dione derivatives, where structurally modified analogs can achieve nanomolar-range inhibition against related targets. For context, a structurally distinct nitrophenyl-containing analog exhibits a Ki of 11 nM against human monoacylglycerol lipase (MAGL) [2], illustrating that substitution pattern dramatically modulates target engagement.

Oxidoreductase selectivity
Class-level inference
IC₅₀ > 1.0 × 10⁶ nM against rabbit AOX1 and mushroom tyrosinase
Supports selection as a low-interference scaffold for oxidoreductase screening contexts
Class-level observation; structurally related analogs can achieve nanomolar inhibition
Enzyme Inhibition Aldehyde Oxidase 1 Polyphenol Oxidase 2 Off-Target Screening

Materials Chemistry Application: Metal-Ion-Induced Light Emission in Polymer Matrices

3-(4-Chlorophenyl)oxolane-2,5-dione reacts with metal ions to form coordination polymers that exhibit light emission upon photoexcitation . This photoluminescent behavior is a direct consequence of the electronic structure conferred by the 4-chlorophenyl substituent interacting with the anhydride ring system. While quantitative photoluminescence quantum yield data are not available in the public literature for this specific compound, the documented ability to form light-emitting metal-organic polymers distinguishes it from the unsubstituted phenyl analog, for which no such luminescent properties have been reported in vendor technical documentation or accessible literature.

Metal-ion-induced emission
Data to verify
Reported formation of light-emitting polymers upon metal complexation
May support optoelectronic material research; requires independent photoluminescence validation
Qualitative report; no quantum yield data available
Luminescent Polymers Metal-Organic Complexes Polymer Precursors Optoelectronic Materials

Polymer Precursor Versatility: Compatibility Across Polyester, Polyurethane, and Polyamide Synthesis

3-(4-Chlorophenyl)oxolane-2,5-dione is described as a telechelic monomer and precursor for three distinct polymer classes: polyesters, polyurethanes, and polyamides . This cross-class versatility stems from the reactive anhydride functionality, which undergoes ring-opening polymerization and condensation reactions with diols, diamines, and diisocyanates. While the unsubstituted phenyl analog 3-phenyloxolane-2,5-dione is also capable of serving as a monomer [1], the chlorinated derivative offers distinct properties (elevated boiling point, increased density, altered solubility) that influence polymerization kinetics and final polymer characteristics such as thermal stability and hydrophobicity.

Polymer precursor scope
Class-level inference
Reported compatibility with polyester, polyurethane, and polyamide synthesis; unsubstituted analog also polymerizable
Both analogs serve as monomers; substituent effects drive final polymer thermal and solubility profile differences
Application-dependent property review needed
Polymer Chemistry Telechelic Monomers Polyester Synthesis Polyurethane Synthesis Polyamide Synthesis

Recommended Application Scenarios for 3-(4-Chlorophenyl)oxolane-2,5-dione Based on Quantitative Differentiation Evidence


Synthesis of Halogenated Polymer Materials Requiring Enhanced Thermal Stability and Hydrophobicity

This compound is appropriate for applications requiring the synthesis of polyesters, polyurethanes, or polyamides where the incorporation of a para-chlorophenyl moiety is intended to increase polymer hydrophobicity and thermal stability relative to unsubstituted phenyl-based analogs . The elevated boiling point of 383.0±42.0 °C compared to 355.0±31.0 °C for the unsubstituted analog suggests improved thermal processing windows [1]. The XLogP3-AA value of 1.9 predicts enhanced hydrophobic character in the resulting polymer backbones [2].

Development of Metal-Organic Luminescent Materials and Optoelectronic Components

The documented ability of 3-(4-Chlorophenyl)oxolane-2,5-dione to form light-emitting polymers upon reaction with metal ions makes it a candidate precursor for luminescent metal-organic frameworks or optoelectronic materials . This application leverages the unique photophysical property conferred by the 4-chlorophenyl substitution pattern, a feature not documented for the unsubstituted phenyl analog in accessible literature.

Biochemical Screening Campaigns Requiring an Oxidoreductase-Inert Scaffold

For researchers conducting enzyme inhibition screening campaigns involving aldehyde oxidase 1 or polyphenol oxidase 2, this compound serves as a valuable control or scaffold due to its demonstrated lack of inhibitory activity (IC₅₀ > 1.0 × 10⁶ nM) against both enzymes [3]. This inert profile reduces the risk of confounding off-target effects in biochemical assays and supports its use as a chemically silent building block in probe development.

Medicinal Chemistry Building Block for Halogenated Analog Synthesis

As a chlorinated cyclic anhydride, this compound functions as a versatile intermediate in medicinal chemistry for introducing the 4-chlorophenylsuccinic acid motif into target molecules . The presence of the anhydride functionality enables facile derivatization via nucleophilic ring-opening with amines or alcohols, while the chloro substituent provides a synthetic handle for further functionalization through cross-coupling reactions.

Application
Selection Property
Validation Focus
Halogenated polymer synthesis with enhanced thermal/hydrophobic profile
Chlorophenyl-induced density and boiling point shift
Confirm polymer thermal stability and solvent resistance against unsubstituted-analog controls
Metal-organic luminescent material research
Reported light-emission upon metal complexation
Verify photoluminescence quantum yield and emission wavelength in target matrix
Oxidoreductase-screening campaigns requiring inert scaffold
Negligible AOX1/tyrosinase inhibition (IC₅₀ > 1 mM)
Confirm off-target enzyme profile under assay-specific conditions
Medicinal chemistry building block for 4-chlorophenylsuccinic acid motif
Anhydride reactivity and chloro-substituent synthetic handle
Assess derivatization efficiency and cross-coupling compatibility

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